molecular formula C10H23NO3Si B8175194 Methyl (2R)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoate

Methyl (2R)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoate

Cat. No.: B8175194
M. Wt: 233.38 g/mol
InChI Key: OIHAQZUILYXJTJ-MRVPVSSYSA-N
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Description

Methyl (2R)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoate is a compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to an amino acid derivative. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2R)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoate typically involves the protection of the hydroxyl group of an amino acid derivative using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

    Protection of Hydroxyl Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Reagents like tetrabutylammonium fluoride (TBAF) for deprotection of the TBDMS group.

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of deprotected amino acid derivatives.

Scientific Research Applications

Methyl (2R)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Methyl (2R)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoate involves its reactivity due to the presence of the TBDMS protecting group. The TBDMS group provides steric hindrance, which can influence the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2R)-2-amino-3-hydroxypropanoate: Lacks the TBDMS protecting group, making it more reactive.

    Methyl (2R)-2-amino-3-[(tert-butyldiphenylsilyl)oxy]propanoate: Features a bulkier protecting group, affecting its reactivity and solubility.

Uniqueness

Methyl (2R)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoate is unique due to the presence of the TBDMS group, which provides a balance between steric protection and reactivity. This makes it a valuable intermediate in organic synthesis and a useful tool in medicinal chemistry.

Biological Activity

Methyl (2R)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoate is a compound of significant interest in medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

  • Molecular Formula : C9_{9}H23_{23}NO2_{2}Si
  • Molecular Weight : 205.37 g/mol
  • CAS Number : 566199-97-1

The presence of the tert-butyldimethylsilyl (TBDMS) group enhances the compound's stability and solubility, making it suitable for various biological applications.

  • Enzyme Inhibition : Research indicates that compounds with similar structures may act as inhibitors for specific enzymes, including histone deacetylases (HDACs). These enzymes play crucial roles in gene expression and cellular metabolism, making them targets for cancer therapy .
  • Antiviral Properties : Some studies suggest that derivatives of amino alcohols exhibit antiviral activity. The structural similarities between this compound and known antiviral agents warrant further investigation into its potential efficacy against viral pathogens .

Study 1: HDAC Inhibition

A study published in a doctoral thesis explored the inhibition of HDAC by various compounds, including those structurally related to this compound. The findings indicated that these compounds could modulate gene expression by altering histone acetylation patterns, which is critical in cancer progression .

Study 2: Antiviral Activity

Another investigation focused on the antiviral properties of small ring systems similar to this compound. The study demonstrated that specific modifications could enhance antiviral efficacy against hepatitis B virus (HBV), suggesting a potential therapeutic application for this compound in treating viral infections .

Summary of Biological Activities

Activity Mechanism Reference
HDAC InhibitionAlters histone acetylation
Antiviral ActivityPotential inhibition of HBV
Enzyme InteractionModulates metabolic pathways

Properties

IUPAC Name

methyl (2R)-2-amino-3-[tert-butyl(dimethyl)silyl]oxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23NO3Si/c1-10(2,3)15(5,6)14-7-8(11)9(12)13-4/h8H,7,11H2,1-6H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIHAQZUILYXJTJ-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@H](C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23NO3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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